molecular formula C11H13N5O B5740875 N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide

N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide

Cat. No. B5740875
M. Wt: 231.25 g/mol
InChI Key: RKUCDQRULQFUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide, also known as Etazolate, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Etazolate is a tetrazole derivative that has been shown to have anxiolytic, antidepressant, and anticonvulsant properties.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide is not fully understood, but it is believed to work by modulating the activity of the GABA-A receptor. GABA is the main inhibitory neurotransmitter in the brain, and the GABA-A receptor is the target of many anxiolytic and sedative drugs. N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide has been shown to increase the binding of GABA to the GABA-A receptor, leading to increased inhibitory activity in the brain.
Biochemical and Physiological Effects
N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. It has also been shown to have anticonvulsant properties, reducing the severity and frequency of seizures. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the effects of GABA modulation on various physiological and behavioral processes. However, one limitation of using N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effects at lower doses.

Future Directions

There are a number of future directions for research on N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an anticonvulsant. Further research is also needed to fully understand the mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide and its effects on various physiological and behavioral processes.

Synthesis Methods

N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide can be synthesized by reacting 2-phenylacetic acid with ethyl chloroformate to form 2-phenylacetyl chloride. This is then reacted with sodium azide to form 2-phenylacetyl azide, which is then reduced with hydrogen gas over a palladium catalyst to form N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide.

properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-16-14-11(13-15-16)12-10(17)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUCDQRULQFUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyltetrazol-5-yl)-2-phenylacetamide

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